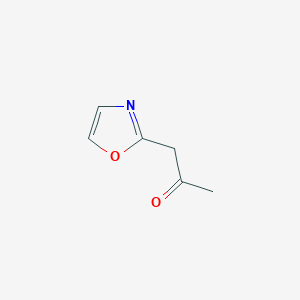
1-(2-Oxazolyl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxazolyl)-2-propanone: is a heterocyclic organic compound featuring an oxazole ring attached to a propanone moiety Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Oxazolyl)-2-propanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-haloketones with amides or nitriles can yield oxazole derivatives . Another method involves the use of microwave-induced synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-purity starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Oxazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
1-(2-Oxazolyl)-2-propanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Oxazolyl)-2-propanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: Similar in structure but with different electronic properties and reactivity.
Thiazole: Contains sulfur instead of oxygen, leading to distinct chemical behavior.
Oxadiazole: Features an additional nitrogen atom, altering its biological activity.
Uniqueness
1-(2-Oxazolyl)-2-propanone is unique due to its specific combination of the oxazole ring and propanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-(1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H7NO2/c1-5(8)4-6-7-2-3-9-6/h2-3H,4H2,1H3 |
Clé InChI |
PNMJTTDVFHIRES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=NC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















